Triisononyl trimellitate

Description

Properties

IUPAC Name |

tris(7-methyloctyl) benzene-1,2,4-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H60O6/c1-28(2)19-13-7-10-16-24-40-34(37)31-22-23-32(35(38)41-25-17-11-8-14-20-29(3)4)33(27-31)36(39)42-26-18-12-9-15-21-30(5)6/h22-23,27-30H,7-21,24-26H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPDXSCXISVYHOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCC(C)C)C(=O)OCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H60O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40274203 | |

| Record name | Tris(7-methyloctyl) trimellitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

588.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-triisononyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

53894-23-8, 890091-51-7 | |

| Record name | Triisononyl trimellitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053894238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-triisononyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris(7-methyloctyl) trimellitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triisononyl benzene-1,2,4-tricarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIISONONYL TRIMELLITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T06P0GMA66 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Triisononyl Trimellitate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisononyl trimellitate (TINTM) is a high molecular weight, branched-chain ester of trimellitic acid and isononyl alcohol. It is a clear, colorless, and odorless liquid primarily utilized as a specialty plasticizer.[1] Its low volatility, high thermal stability, and excellent resistance to migration make it a material of significant interest in various research and industrial applications, including in the formulation of advanced materials and potentially as an excipient in drug delivery systems.[2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of TINTM, detailed experimental methodologies for their determination, and a discussion of its relevance in research and development.

Physicochemical Properties of this compound

The following tables summarize the key physicochemical properties of this compound, compiled from various technical data sheets and chemical databases.

Table 1: General and Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₃₆H₆₀O₆ | [4][5] |

| Molecular Weight | 588.86 g/mol | [4][6] |

| CAS Number | 53894-23-8 | [7] |

| Appearance | Clear, colorless liquid | [1] |

| Odor | Mild | [1] |

Table 2: Thermal Properties of this compound

| Property | Value | References |

| Boiling Point | 311 °C at 5 mmHg617.6 °C at 760 mmHg | [8] |

| Flash Point | 248.6 °C (Closed Cup)>94 °C | [1][8] |

| Freezing Point | -33 °C | [1] |

| Pour Point | Not specified |

Table 3: Optical and Other Properties of this compound

| Property | Value | References |

| Density | 0.98 g/mL at 20 °C | [6][8] |

| Vapor Pressure | 3.48E-15 mmHg at 25 °C | [8] |

| Refractive Index | 1.486 at 20 °C | [8][9] |

| Viscosity | 260-320 mPa.s at 20 °C | [9] |

| Water Solubility | 5.4 ng/L at 20 °C | [8] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are crucial for ensuring data accuracy and reproducibility. The following are generalized methodologies based on standard laboratory practices.

Determination of Density using a Pycnometer

Objective: To accurately measure the density of liquid TINTM.

Methodology:

-

Preparation: A clean, dry pycnometer of a known volume is weighed accurately (m₁).[10]

-

Sample Addition: The pycnometer is filled with TINTM, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.[11]

-

Weighing: The filled pycnometer is weighed (m₂).[11]

-

Temperature Control: The temperature of the TINTM is recorded, as density is temperature-dependent.[10]

-

Calculation: The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V where V is the volume of the pycnometer.

Measurement of Viscosity using a Rotational Viscometer

Objective: To determine the dynamic viscosity of TINTM.

Methodology:

-

Instrument Setup: A rotational viscometer is calibrated and equipped with a suitable spindle.[12]

-

Sample Preparation: A sample of TINTM is placed in the viscometer cup, ensuring the spindle will be properly immersed.[13]

-

Temperature Equilibration: The sample is allowed to reach a constant, specified temperature (e.g., 20 °C).[14]

-

Measurement: The spindle is rotated at a series of set speeds, and the corresponding torque is measured by the instrument.[13]

-

Data Analysis: The viscosity is calculated by the instrument's software based on the spindle geometry, rotational speed, and torque. For a Newtonian fluid like TINTM, the viscosity should be independent of the shear rate (rotational speed).

Determination of Flash Point using the Cleveland Open-Cup Method

Objective: To determine the lowest temperature at which TINTM vapors will ignite.

Methodology:

-

Apparatus: A Cleveland open-cup apparatus is used, which consists of a brass cup, a heating plate, and a test flame applicator.[15]

-

Sample Preparation: The cup is filled with TINTM to a specified level.[16]

-

Heating: The sample is heated at a controlled rate.[17]

-

Test Flame Application: At regular temperature intervals, a small test flame is passed across the surface of the liquid.[18]

-

Flash Point Determination: The flash point is the lowest temperature at which the vapors above the liquid ignite upon application of the test flame.[18]

Measurement of Refractive Index using an Abbe Refractometer

Objective: To measure the refractive index of TINTM.

Methodology:

-

Calibration: The Abbe refractometer is calibrated using a standard of known refractive index, typically distilled water.[19]

-

Sample Application: A few drops of TINTM are placed on the prism of the refractometer.[20]

-

Measurement: The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.[21]

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.[22]

Visualizations: Workflows and Synthesis

Synthesis of this compound

The industrial synthesis of this compound typically involves the esterification of trimellitic anhydride (B1165640) with isononyl alcohol. This process is outlined in the following workflow diagram.

Caption: Synthesis workflow for this compound.

General Experimental Workflow for Physicochemical Property Determination

The following diagram illustrates a logical workflow for the characterization of a liquid chemical like TINTM in a research setting.

Caption: Experimental workflow for physicochemical characterization.

Applications in Research and Drug Development

While TINTM is not a primary active pharmaceutical ingredient (API), its physicochemical properties make it a candidate for various applications in drug formulation and development, primarily as an excipient.[23]

-

Plasticizer in Polymeric Drug Delivery Systems: TINTM's excellent compatibility with polymers like PVC makes it suitable for use in medical tubing and bags.[2] Its low migration potential is a critical safety feature, minimizing the leaching of the plasticizer into drug solutions.[24] In transdermal drug delivery systems, plasticizers are essential for imparting flexibility and influencing drug release from the patch matrix.[25]

-

Solubilizer and Vehicle for Poorly Soluble Drugs: The ester nature of TINTM suggests it may act as a solubilizing agent for hydrophobic drug molecules, potentially enhancing their bioavailability in lipid-based formulations.[26]

-

Component of Topical and Transdermal Formulations: Its low volatility and high boiling point are advantageous for formulations applied to the skin, ensuring stability and consistency of the product over its shelf life.[27]

Metabolic Considerations

From a toxicological perspective, TINTM is expected to undergo hydrolysis, leading to the formation of monoesters as the primary metabolites.[28] The oxidative metabolic products are generally present at low levels. Studies have indicated that TINTM exhibits lower toxicity compared to some other plasticizers, which is attributed to its molecular structure and metabolic pathways.[28][29]

Conclusion

This compound possesses a unique set of physicochemical properties, including high thermal stability, low volatility, and excellent compatibility with a range of polymers. These characteristics, well-documented through standardized experimental protocols, make it a valuable compound in material science and a promising excipient in pharmaceutical and drug development research. Its potential role in enhancing drug delivery systems, coupled with a favorable metabolic profile, warrants further investigation by researchers and scientists in the field.

References

- 1. How to Measure Viscosity: 10 Steps (with Pictures) - wikiHow [wikihow.com]

- 2. Tri-isononyl Trimellitate (TINTM)-Trimellitic Acid Esters-Shanghai Kunruy Chemical Co., Ltd.-Shanghai Kunruy Chemical Co., Ltd. [kunray.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C36H60O6 | CID 104635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | 53894-23-8 [chemicalbook.com]

- 7. parchem.com [parchem.com]

- 8. chembk.com [chembk.com]

- 9. This compound (TINTM) - Chemical Supplier Distributor ChemCeed [chemceed.com]

- 10. fpharm.uniba.sk [fpharm.uniba.sk]

- 11. che.utah.edu [che.utah.edu]

- 12. Experimental determination of viscosity (viscometer) | tec-science [tec-science.com]

- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 14. gazi.edu.tr [gazi.edu.tr]

- 15. Cleveland open-cup method - Wikipedia [en.wikipedia.org]

- 16. nazhco.com [nazhco.com]

- 17. koehlerinstrument.com [koehlerinstrument.com]

- 18. gainstruments.com [gainstruments.com]

- 19. Virtual Labs [mp-amrt.vlabs.ac.in]

- 20. scribd.com [scribd.com]

- 21. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 22. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 23. pharmaexcipients.com [pharmaexcipients.com]

- 24. researchgate.net [researchgate.net]

- 25. Transdermal Drug Delivery Systems: A Focused Review of the Physical Methods of Permeation Enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. pharmaexcipients.com [pharmaexcipients.com]

- 28. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 29. Metabolic pathways of trichothecenes - PubMed [pubmed.ncbi.nlm.nih.gov]

1H NMR and 13C NMR spectral analysis of triisononyl trimellitate

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Triisononyl Trimellitate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. Given the absence of publicly available experimental spectra for this specific molecule, this document presents a predicted analysis based on established NMR principles and spectral data of analogous compounds. It includes predicted chemical shifts, multiplicities, and coupling constants, along with a comprehensive experimental protocol for acquiring such data.

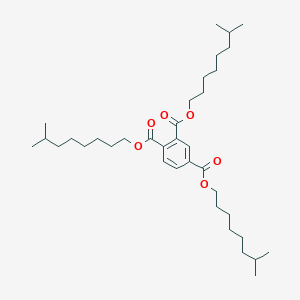

Chemical Structure of this compound

This compound is the triester of trimellitic acid and isononyl alcohol. The IUPAC name is tris(7-methyloctyl) benzene-1,2,4-tricarboxylate, which specifies the branched nature of the alkyl chains.[1][2] Its molecular formula is C₃₆H₆₀O₆.[3][4] The structure consists of a central benzene (B151609) ring substituted with three ester groups at positions 1, 2, and 4. Each ester group is attached to a branched nine-carbon "isononyl" chain, specifically a 7-methyloctyl chain.

To facilitate the NMR analysis, the protons and carbons of the this compound molecule are systematically labeled as shown in the diagram below.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is characterized by distinct regions corresponding to the aromatic protons of the trimellitate core and the aliphatic protons of the three isononyl chains. The chemical shifts are influenced by the electron-withdrawing ester groups and the alkyl environment.[1][2]

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Signal Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | 8.2 - 8.4 | d | 1H | Aromatic H, adjacent to two ester groups |

| b | 8.1 - 8.3 | dd | 1H | Aromatic H, between an ester and a proton |

| c | 7.9 - 8.1 | d | 1H | Aromatic H, adjacent to one ester group |

| d, d', d'' | 4.2 - 4.4 | t | 6H | -O-CH₂ -R (protons on carbons attached to ester oxygen) |

| e | 1.6 - 1.8 | m | 6H | -O-CH₂-CH₂ -R |

| f | 1.2 - 1.5 | m | 24H | -(CH₂ )₄-CH(CH₃)₂ (overlapping methylene (B1212753) protons) |

| g | 1.5 - 1.7 | m | 3H | -CH -(CH₃)₂ |

| h | 0.8 - 1.0 | d | 18H | -CH-(CH₃ )₂ |

d: doublet, dd: doublet of doublets, t: triplet, m: multiplet

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is predicted to show signals for the aromatic carbons, the carbonyl carbons of the ester groups, and the aliphatic carbons of the isononyl chains. The carbonyl carbons are expected at the most downfield positions.[5][6]

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Signal Label | Predicted Chemical Shift (δ, ppm) | Assignment |

| 1 | 165 - 167 | C =O (Ester carbonyls) |

| 2 | 133 - 135 | Aromatic C -H |

| 3 | 130 - 132 | Aromatic C -H |

| 4 | 128 - 130 | Aromatic C -H |

| 5 | 135 - 138 | Quaternary aromatic carbons attached to esters |

| 6 | 65 - 67 | -O-C H₂-R |

| 7 | 39 - 41 | -C H(CH₃)₂ |

| 8 | 29 - 31 | -O-CH₂-C H₂-R |

| 9 | 25 - 30 | -(C H₂)₄- (overlapping methylene carbons) |

| 10 | 22 - 24 | -CH(C H₃)₂ |

Experimental Protocols

A detailed methodology for the acquisition of ¹H and ¹³C NMR spectra is crucial for structural elucidation and purity assessment.[3][7]

Sample Preparation

-

Sample Quantity : For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of deuterated solvent. For ¹³C NMR, a more concentrated solution of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[3]

-

Solvent Selection : Chloroform-d (CDCl₃) is a suitable solvent due to its ability to dissolve non-polar compounds and its well-defined residual solvent peak for chemical shift referencing.

-

Filtration : To ensure magnetic field homogeneity and prevent line broadening, filter the sample solution through a Pasteur pipette with a small plug of glass wool directly into a clean, dry 5 mm NMR tube.[7]

-

Internal Standard : For precise chemical shift calibration, tetramethylsilane (B1202638) (TMS) can be added as an internal standard (0 ppm).

NMR Data Acquisition

The following parameters are recommended for a standard 500 MHz NMR spectrometer:

¹H NMR Acquisition:

-

Pulse Program : A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

-

Pulse Angle : 30-45 degrees to allow for a shorter relaxation delay.

-

Spectral Width : 0-12 ppm.

-

Acquisition Time (aq) : 2-4 seconds.

-

Relaxation Delay (d1) : 1-2 seconds.

-

Number of Scans (ns) : 8-16 scans, depending on the sample concentration.

-

Temperature : 298 K.

¹³C NMR Acquisition:

-

Pulse Program : A standard proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker instruments).

-

Pulse Angle : 30-45 degrees.

-

Spectral Width : 0-200 ppm.

-

Acquisition Time (aq) : 1-2 seconds.

-

Relaxation Delay (d1) : 2 seconds.

-

Number of Scans (ns) : 1024-4096 scans, due to the low natural abundance of ¹³C.

-

Temperature : 298 K.

Data Processing

-

Apodization : Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra to improve the signal-to-noise ratio.

-

Fourier Transform : Perform a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.

-

Phasing and Baseline Correction : Manually phase the spectrum to ensure all peaks are in pure absorption mode and apply a baseline correction to obtain a flat baseline.

-

Referencing : Calibrate the chemical shift scale by setting the residual CDCl₃ peak to 7.26 ppm for ¹H spectra and 77.16 ppm for ¹³C spectra, or by setting the TMS peak to 0 ppm.

-

Integration : Integrate the signals in the ¹H spectrum to determine the relative number of protons for each resonance.

Visualizations

The following diagrams illustrate the chemical structure and the logical workflow for the NMR analysis of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. docsity.com [docsity.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. NMR Sample Preparation [nmr.chem.umn.edu]

An In-Depth Technical Guide to Fourier-Transform Infrared Spectroscopy (FTIR) of Triisononyl Trimellitate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared Spectroscopy (FTIR) analysis of triisononyl trimellitate (TINTM), a widely used plasticizer. This document details the expected spectral characteristics, a robust experimental protocol for analysis, and a logical workflow for the spectroscopic process.

Introduction to this compound and its Spectroscopic Signature

This compound (TINTM) is a high-molecular-weight branched triester of trimellitic acid and isononyl alcohol. Its chemical structure, characterized by a central aromatic ring and three long, branched alkyl ester chains, gives rise to a distinct infrared spectrum. FTIR spectroscopy is a powerful and rapid analytical technique for the identification and quality control of TINTM by probing the vibrational modes of its specific functional groups.

The key functional groups that produce characteristic absorption bands in the FTIR spectrum of TINTM are:

-

Ester Carbonyl Groups (C=O): These give rise to a very strong and sharp absorption band.

-

Aromatic Ring (C=C and C-H): The benzene (B151609) ring exhibits characteristic stretching and bending vibrations.

-

Alkyl Chains (C-H): The long isononyl chains produce strong absorptions from stretching and bending vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups.

-

Ester C-O Linkages: These bonds also result in characteristic stretching vibrations.

Data Presentation: Characteristic FTIR Absorption Bands of this compound

The following table summarizes the expected characteristic absorption bands for this compound in the mid-infrared region. The precise peak positions may vary slightly depending on the sample's physical state and the specific instrumentation used.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~ 2958 | Strong | Asymmetric C-H Stretching | CH₃ in alkyl chains |

| ~ 2927 | Strong | Asymmetric C-H Stretching | CH₂ in alkyl chains |

| ~ 2873 | Medium | Symmetric C-H Stretching | CH₃ and CH₂ in alkyl chains |

| ~ 1726 | Very Strong | C=O Stretching | Aromatic Ester Carbonyl |

| ~ 1608, 1580 | Weak-Medium | C=C Stretching | Aromatic Ring |

| ~ 1462 | Medium | C-H Bending (Scissoring) | CH₂ in alkyl chains |

| ~ 1379 | Medium | C-H Bending (Symmetric) | CH₃ in alkyl chains |

| ~ 1275 - 1240 | Strong | Asymmetric C-O-C Stretching | Aromatic Ester |

| ~ 1125 - 1070 | Strong | Symmetric C-O-C Stretching | Aromatic Ester |

| ~ 850 - 750 | Medium-Strong | C-H Out-of-Plane Bending | Substituted Aromatic Ring |

Experimental Protocol: FTIR Analysis of this compound using Attenuated Total Reflectance (ATR)

This protocol details the methodology for acquiring a high-quality FTIR spectrum of the viscous liquid, this compound, using an Attenuated Total Reflectance (ATR) accessory. ATR is the preferred method for such samples as it requires minimal sample preparation and is easy to clean.

3.1. Materials and Equipment

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (B1212193) (ZnSe) crystal

-

Sample of this compound (TINTM)

-

Lint-free wipes

-

Suitable solvent for cleaning (e.g., isopropanol (B130326) or acetone)

-

Personal Protective Equipment (PPE): safety glasses, gloves

3.2. Instrument Setup and Background Collection

-

Ensure the FTIR spectrometer and ATR accessory are clean and properly aligned according to the manufacturer's instructions.

-

Set the data acquisition parameters. Typical parameters include:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16 to 32 (signal-to-noise ratio can be improved by increasing the number of scans)

-

Apodization: Happ-Genzel

-

-

Before introducing the sample, collect a background spectrum. This is crucial to subtract the spectral contributions of the ambient atmosphere (e.g., carbon dioxide and water vapor) and the ATR crystal itself. Ensure the ATR crystal surface is clean and dry before running the background scan.

3.3. Sample Analysis

-

Apply a small drop of the this compound sample directly onto the center of the ATR crystal. Ensure the crystal surface is completely covered by the sample.

-

If using a pressure clamp, apply gentle and consistent pressure to ensure good contact between the viscous liquid and the crystal surface.

-

Acquire the sample spectrum using the same parameters as the background scan.

-

The spectrometer software will automatically ratio the single-beam sample spectrum to the single-beam background spectrum to produce the final absorbance or transmittance spectrum.

3.4. Post-Analysis and Cleaning

-

After the measurement is complete, carefully clean the TINTM sample from the ATR crystal using a lint-free wipe.

-

Perform a final cleaning with a wipe lightly dampened with a suitable solvent (e.g., isopropanol) to remove any residual sample.

-

Confirm the crystal is clean by collecting a new spectrum and ensuring no sample peaks are present.

Visualization of the Experimental Workflow

The following diagram illustrates the logical steps involved in the FTIR analysis of this compound.

In-Depth Technical Guide: The Thermal Decomposition Profile of Triisononyl Trimellitate (TINTM)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triisononyl trimellitate (TINTM) is a high-molecular-weight branched monomeric plasticizer renowned for its exceptional thermal stability, low volatility, and excellent permanence. These properties make it a critical component in demanding applications such as high-temperature wire and cable insulation and automotive interiors.[1][2] Understanding the thermal decomposition profile of TINTM is paramount for predicting its performance at elevated temperatures, ensuring material safety, and optimizing processing conditions. This technical guide provides a comprehensive overview of the thermal decomposition of TINTM, including quantitative data from thermal analysis, detailed experimental protocols, and an examination of its decomposition mechanism and products.

Introduction to this compound (TINTM)

This compound, with the chemical formula C36H60O6, is a tri-ester of trimellitic acid and isononyl alcohol.[3] Its branched-chain structure and high molecular weight contribute to its low volatility and high-temperature resistance, making it a superior alternative to many conventional plasticizers.[1] TINTM is particularly valued in applications where materials are subjected to prolonged periods of thermal stress.[2]

Thermal Decomposition Profile

The thermal stability of a material is typically evaluated using thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting TGA curve provides critical data points, including the onset of decomposition, the temperature of maximum weight loss, and the final residue.

Based on the analysis of similar high-molecular-weight plasticizers and the established high thermal stability of TINTM, a representative thermal decomposition profile can be projected.

Quantitative Thermal Decomposition Data (Projected)

The following table summarizes the expected quantitative data from a thermogravimetric analysis of this compound under an inert atmosphere. These values are based on typical performance of high-temperature trimellitate plasticizers.

| Parameter | Projected Value Range | Description |

| Onset Decomposition Temperature (T-onset) | 300 - 350 °C | The temperature at which significant thermal decomposition and mass loss begin.[5] |

| Peak Decomposition Temperature (T-peak) | 350 - 400 °C | The temperature at which the maximum rate of weight loss occurs. |

| 5% Weight Loss Temperature (T5%) | 310 - 360 °C | The temperature at which 5% of the initial sample mass has been lost. |

| 10% Weight Loss Temperature (T10%) | 320 - 370 °C | The temperature at which 10% of the initial sample mass has been lost. |

| 50% Weight Loss Temperature (T50%) | 360 - 410 °C | The temperature at which 50% of the initial sample mass has been lost. |

| Final Residue @ 600 °C | < 1% | The percentage of the initial mass remaining at the end of the analysis in an inert atmosphere. |

Experimental Protocols

To obtain the thermal decomposition profile of this compound, the following experimental methodologies are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition characteristics of TINTM.

Instrumentation: A calibrated thermogravimetric analyzer.

Experimental Workflow:

Caption: Experimental workflow for Thermogravimetric Analysis (TGA) of TINTM.

Procedure:

-

Calibrate the thermogravimetric analyzer for mass and temperature.

-

Place a 5-10 mg sample of TINTM into an alumina (B75360) crucible.

-

Place the crucible in the TGA instrument.

-

Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to ensure an oxygen-free environment.

-

Heat the sample from ambient temperature to approximately 600 °C at a constant heating rate of 10 °C/min.

-

Continuously record the sample mass as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset and peak decomposition temperatures, as well as the percentage of weight loss at various temperatures.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products generated during the thermal decomposition of TINTM.

Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer system.

Experimental Workflow:

Caption: Experimental workflow for Py-GC-MS analysis of TINTM decomposition products.

Procedure:

-

Place a small amount (in the microgram range) of TINTM into a pyrolysis sample holder.

-

Insert the sample holder into the pyrolyzer, which is directly connected to the GC-MS system.

-

Rapidly heat the sample to the peak decomposition temperature determined by TGA under an inert atmosphere (e.g., helium).

-

The volatile decomposition products are swept into the gas chromatograph for separation.

-

The separated components are then introduced into the mass spectrometer for identification based on their mass spectra.

-

Compare the obtained mass spectra with spectral libraries to identify the individual decomposition products.

Decomposition Mechanism and Products

The thermal decomposition of trialkyl trimellitates like TINTM is expected to proceed through the cleavage of the ester bonds. The isononyl side chains are likely to be the initial sites of fragmentation.

Proposed Decomposition Pathway:

Caption: A simplified proposed thermal decomposition pathway for TINTM.

The primary decomposition products are anticipated to include:

-

Isononene (and its isomers): Formed from the elimination of the isononyl side chains.

-

Trimellitic anhydride: Resulting from the cyclization of the trimellitic acid backbone after the loss of the alkyl chains.

-

Carbon oxides (CO, CO2): At higher temperatures, further degradation of the aromatic ring and other fragments can lead to the formation of carbon monoxide and carbon dioxide.

-

Other smaller hydrocarbons: Arising from the fragmentation of the isononyl groups.

The specific isomer distribution of isononene and the relative abundance of other products would depend on the precise pyrolysis conditions.

Conclusion

This compound exhibits excellent thermal stability, making it a highly reliable plasticizer for high-temperature applications. Its decomposition primarily occurs at temperatures significantly above standard processing conditions, proceeding through the cleavage of its ester linkages to yield volatile hydrocarbons and a trimellitic anhydride-based residue. The detailed experimental protocols provided in this guide offer a robust framework for researchers and professionals to accurately characterize the thermal decomposition profile of TINTM and similar high-performance plasticizers, ensuring their safe and effective use in advanced material formulations.

References

- 1. Trimellitate plasticizers | ExxonMobil Product Solutions [exxonmobilchemical.com]

- 2. This compound (TINTM) - Chemical Supplier Distributor ChemCeed [chemceed.com]

- 3. This compound | C36H60O6 | CID 104635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of Triisononyl Trimellitate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of triisononyl trimellitate (TINTM), a high molecular weight branched monomeric plasticizer. Given the general lack of specific quantitative solubility data in publicly available literature, this document compiles qualitative solubility information for TINTM and the closely related trioctyl trimellitate (TOTM), and offers detailed experimental protocols for determining precise solubility in specific organic solvents.

Introduction to this compound (TINTM)

This compound (CAS No: 53894-23-8, Molecular Formula: C₃₆H₆₀O₆) is a primary plasticizer known for its low volatility, excellent thermal stability, and high resistance to migration and extraction. These properties make it a preferred choice for a wide range of demanding applications, including high-temperature wire and cable insulation, automotive interiors, and medical devices. Understanding its solubility in various organic solvents is crucial for formulation development, manufacturing processes, and ensuring product performance and safety.

Solubility Profile of Trimellitate Plasticizers

While specific quantitative solubility data for TINTM is scarce, the available information for TINTM and the structurally similar trioctyl trimellitate (TOTM) indicates a general trend of good solubility in most organic solvents and practical insolubility in water.

Table 1: Qualitative Solubility of this compound (TINTM) and Trioctyl Trimellitate (TOTM) in Common Organic Solvents

| Solvent Class | Solvent | TINTM Solubility | TOTM Solubility |

| Alcohols | Methanol | Data Not Available | Slightly Soluble[1][2] |

| Ethanol | Data Not Available | Soluble[3] | |

| Ketones | Acetone | Data Not Available | Soluble[1][3] |

| Aromatic Hydrocarbons | Toluene | Data Not Available | Soluble[1] |

| Benzene | Data Not Available | Soluble[3] | |

| Chlorinated Solvents | Chloroform | Data Not Available | Soluble[1][2] |

| Ethers | Diethyl Ether | Data Not Available | Soluble[3] |

| Water | Water | Practically Insoluble | Insoluble / Practically Insoluble[2][3][4] |

Note: The solubility of TINTM is expected to be very similar to that of TOTM due to their structural similarities.

Experimental Protocols for Solubility Determination

For applications requiring precise solubility values, direct experimental determination is necessary. The following protocols describe standard methods for quantifying the solubility of a high molecular weight, viscous liquid like TINTM in an organic solvent.

Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a substance in a solvent.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of TINTM to a known volume of the desired organic solvent in a flask with a secure stopper. The presence of a visible excess of the solute is crucial to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flask in a constant temperature shaker or water bath. A temperature of 25 °C is standard, but the temperature should be set to reflect the intended application conditions.

-

Agitate the mixture for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. Preliminary studies can be conducted to determine the minimum time required to reach a plateau in concentration.

-

-

Sample Separation:

-

After equilibration, cease agitation and allow the undissolved TINTM to settle.

-

Carefully extract a clear aliquot of the supernatant, ensuring no undissolved droplets are transferred. This can be achieved via careful pipetting or by using a syringe with a solvent-compatible filter (e.g., PTFE).

-

-

Quantification:

-

Accurately weigh the collected aliquot of the saturated solution.

-

Evaporate the solvent from the aliquot under controlled conditions (e.g., in a vacuum oven at a temperature that will not degrade the TINTM) until a constant weight of the TINTM residue is achieved.

-

The solubility can then be calculated and expressed in various units, such as grams of TINTM per 100 mL of solvent or weight percent.

-

Adaptation of ASTM D1239 for Solubility Assessment

While ASTM D1239 is designed to measure the extraction of components from plastic films, its principles can be adapted for a qualitative or semi-quantitative assessment of solubility.[5][6][7]

Methodology:

-

Immersion:

-

Place a known weight of TINTM into a specified volume of the test solvent in a sealed container.

-

Immerse the container in a temperature-controlled environment for a set duration (e.g., 24 hours at 23 °C).

-

-

Observation and Analysis:

-

Visually inspect the mixture for signs of dissolution, such as the disappearance of a distinct TINTM phase or changes in viscosity.

-

For a more quantitative measure, carefully separate any undissolved TINTM and determine the weight loss of the initial sample. This provides an indication of the amount of TINTM that has dissolved in the solvent.

-

Visualizing the Solubility Determination Workflow

The following diagram illustrates the logical steps involved in determining the solubility of TINTM in a given organic solvent.

Caption: Workflow for determining the solubility of TINTM.

Conclusion

This compound exhibits good solubility in a range of common organic solvents, a characteristic that is crucial for its diverse applications. While precise quantitative data remains limited in public literature, the qualitative information for TINTM and its close analogue TOTM, combined with the detailed experimental protocols provided in this guide, offers a solid foundation for researchers, scientists, and drug development professionals. The recommended "shake-flask" method provides a reliable means to determine the exact solubility of TINTM in specific solvent systems, enabling informed decisions in formulation, processing, and product development.

References

- 1. benchchem.com [benchchem.com]

- 2. Trioctyltrimellitate (TOTM) – Quality solution for durable plastics [penpet.com]

- 3. Trioctyl Trimellitate (TOTM) [api.gzchem.com]

- 4. solechem.eu [solechem.eu]

- 5. standards.iteh.ai [standards.iteh.ai]

- 6. infinitalab.com [infinitalab.com]

- 7. webstore.ansi.org [webstore.ansi.org]

An In-depth Technical Guide to the Verification of Triisononyl Trimellitate's Molecular Weight and Formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the verification process for the molecular weight and chemical formula of triisononyl trimellitate. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who require a thorough understanding of the analytical procedures involved in characterizing this compound.

Core Data Presentation

The physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C36H60O6 | PubChem[1] |

| Molecular Weight | 588.9 g/mol | PubChem[1], Smolecule[2], Alfa Chemistry[3] |

| Monoisotopic Mass | 588.43898963 Da | PubChem[1] |

| CAS Number | 53894-23-8 | PubChem[1], Smolecule[2] |

| IUPAC Name | tris(7-methyloctyl) benzene-1,2,4-tricarboxylate | PubChem[1], Smolecule[2] |

| Physical Description | Liquid | LookChem[4], ChemicalBook[5] |

| Density | 0.98 g/mL at 20 °C | LookChem[4], ChemicalBook[6] |

Experimental Protocols for Verification

The verification of the molecular formula and weight of this compound is typically achieved through a combination of high-resolution mass spectrometry and elemental analysis. These methods provide precise data to confirm the compound's identity and purity.

Molecular Weight Determination by High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful technique for accurately determining the molecular mass of a compound, which in turn helps in confirming its molecular formula.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile organic solvent, such as methanol (B129727) or acetonitrile.

-

Ionization: A soft ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is employed to generate intact molecular ions with minimal fragmentation.

-

Mass Analysis: The ionized sample is introduced into a high-resolution mass analyzer, such as a Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer. These instruments are capable of measuring the mass-to-charge ratio (m/z) of ions with high accuracy (typically to four decimal places).

-

Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion of this compound. The exact measured m/z value of this peak is then compared to the theoretical exact mass calculated for the proposed molecular formula (C36H60O6). A close match between the experimental and theoretical masses provides strong evidence for the assigned molecular formula.

Elemental Formula Verification by Elemental Analysis

Elemental analysis provides the percentage composition of the constituent elements (carbon, hydrogen, and oxygen) in a compound. This data is used to determine the empirical formula, which can then be compared with the proposed molecular formula.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of purified this compound is required for analysis.

-

Combustion Analysis: The sample is combusted in a high-temperature furnace in the presence of excess oxygen. This process converts the carbon in the sample to carbon dioxide (CO2) and the hydrogen to water (H2O).

-

Gas Detection and Quantification: The resulting gases are passed through a series of detectors that quantitatively measure the amounts of CO2 and H2O produced. The oxygen content is typically determined by difference.

-

Data Analysis: From the masses of CO2 and H2O, the percentage of carbon and hydrogen in the original sample can be calculated. These percentages are then used to determine the empirical formula of the compound. By comparing the molecular weight of the empirical formula with the molecular weight determined by mass spectrometry, the molecular formula can be confirmed.

Logical Workflow for Verification

The following diagram illustrates the logical workflow for the verification of the molecular weight and formula of this compound.

Caption: Workflow for molecular weight and formula verification.

References

- 1. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]

- 2. match.pmf.kg.ac.rs [match.pmf.kg.ac.rs]

- 3. azom.com [azom.com]

- 4. Using Mass Spectrometry to Find Chemical Formulas | Study.com [study.com]

- 5. benchchem.com [benchchem.com]

- 6. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]

synthesis of triisononyl trimellitate from trimellitic anhydride and isononyl alcohol

An In-depth Technical Guide to the Synthesis of Triisononyl Trimellitate

Introduction

This compound (TINTM) is an ester of trimellitic acid and isononyl alcohol, identified by CAS number 53894-23-8 and the molecular formula C36H60O6.[1][2] It is a high-molecular-weight, branched plasticizer known for its low volatility, high thermal stability, and excellent resistance to migration.[1][3] These properties make it highly suitable for demanding applications, including high-temperature resistant wire and cable insulation and automotive components.[3] This technical guide provides a comprehensive overview of the synthesis of TINTM from trimellitic anhydride (B1165640) and isononyl alcohol, detailing the reaction mechanism, experimental protocols, and process parameters for researchers and chemical development professionals.

Synthesis Overview: Esterification

The primary reaction for producing this compound is the direct esterification of trimellitic anhydride with isononyl alcohol.[1] The overall reaction proceeds by reacting one mole of trimellitic anhydride with three moles of isononyl alcohol to produce one mole of TINTM and two moles of water. The process is typically conducted at high temperatures in the presence of an acid or organometallic catalyst.[1][4]

Overall Reaction: Trimellitic Anhydride + 3 Isononyl Alcohol → this compound + 2 H₂O

The synthesis is a multi-step process. The first stage involves a rapid, non-catalytic reaction between the anhydride and one molecule of alcohol to form a monoester intermediate.[5][6] The subsequent esterification of the remaining two carboxylic acid groups is slower, reversible, and requires a catalyst to proceed efficiently.[5][6] To drive the reaction to completion, the water generated during the process is continuously removed.[5][7]

Reaction Pathway and Mechanism

The synthesis follows a sequential esterification pathway.

Caption: Reaction pathway for the synthesis of TINTM.

Detailed Experimental Protocol

The industrial synthesis of TINTM is typically performed as a one-pot batch process. The following protocol is synthesized from common methods described in technical literature and patents.[5]

Reactor Charging and Initial Heating

Initially, trimellitic anhydride and a molar excess of isononyl alcohol are charged into a reaction vessel equipped with a stirrer, thermometer, nitrogen inlet, and a distillation column with a water separator.[5][7] Activated carbon is sometimes added at this stage for color improvement.[5] The mixture is stirred and heated under a nitrogen atmosphere.

Esterification

The reaction proceeds in stages with increasing temperature.

-

Monoester Formation: The temperature is raised to 185-195°C. The initial esterification of the anhydride group occurs rapidly without a catalyst.[5]

-

Catalyst Addition and Triester Formation: Once the initial reaction is complete, the catalyst is introduced.[5] The temperature is then increased to between 185°C and 245°C.[1][5] The reaction is allowed to proceed for 3 to 4 hours, during which the water produced is continuously removed via azeotropic distillation or under vacuum.[1][5][7] The progress of the reaction is monitored by measuring the acid value of the mixture, which should be controlled to below 0.50 mgKOH/g.[5]

Purification

-

Excess Alcohol Removal: After the esterification is complete, excess isononyl alcohol is removed from the crude product. This is typically achieved through vacuum distillation or "dealcoholization" under negative pressure.[5]

-

Neutralization: The crude ester is then neutralized to remove any remaining catalyst residue and unreacted acidic species. A sodium hydroxide (B78521) solution (10-15% mass concentration) is added until the acid value is reduced to below 0.07 mgKOH/g.[5]

-

Washing and Drying: Water may be introduced as an entrainer to aid in the removal of residual alcohol.[5] The product is then washed to remove salts formed during neutralization.

-

Filtration: Finally, the temperature is lowered to around 150°C, and a filter aid such as dried atlapulgite is added.[5] The mixture is filtered to yield the final purified this compound product.[5]

Experimental Workflow Diagram

Caption: General experimental workflow for TINTM synthesis.

Data Presentation: Key Process Parameters

The following tables summarize the quantitative data for the synthesis of TINTM.

Table 1: Reactants and Stoichiometry

| Reactant | Molar Ratio (Anhydride:Alcohol) | Weight % (Typical) | Reference Example |

|---|---|---|---|

| Trimellitic Anhydride | 1 : 3.5 - 4.5 | 15-20% | 576.3 g |

| Isononyl Alcohol | 55-80% | 1,685 g |

Data sourced from patents outlining industrial processes.[4][5][8]

Table 2: Catalysts and Additives

| Substance | Type | Concentration (% of Anhydride Weight) | Examples |

|---|---|---|---|

| Primary Catalyst | Organotitanate | 0.05 - 0.2% | Tetrabutyl titanate, Titanium isopropoxide |

| Co-Catalyst | Organotitanate | - | Mixture of tetrabutyl titanate and titanium isopropoxide (1:1 to 1:4 ratio) |

| Alternative Catalysts | Acid / Metal | 0.1 - 2% (of total reactant mass) | Sulfuric acid, p-Toluenesulfonic acid, Stannous chloride |

| Decolorizing Agent | Adsorbent | 0.1 - 0.3% | Activated Carbon |

| Neutralizing Agent | Base | - | 10-15% Sodium Hydroxide Solution |

| Filter Aid | Adsorbent | 0.07 - 0.2% (of final product mass) | Dried Atlapulgite |

Data compiled from various synthesis methodologies.[4][5][7][8]

Table 3: Reaction and Purification Conditions

| Parameter | Stage | Value | Control Point |

|---|---|---|---|

| Temperature | Initial Esterification | 185 - 195 °C | - |

| Temperature | Main Esterification | 185 - 245 °C | Maintain for 3-4 hours |

| Pressure | Reaction | Atmospheric (with N₂ blanket) | - |

| Pressure | Dealcoholization | Negative Pressure / Vacuum | Until no more alcohol distills |

| Acid Value | End of Reaction | < 0.50 mgKOH/g | Signals reaction completion |

| Acid Value | After Neutralization | < 0.07 mgKOH/g | Ensures catalyst removal |

| Temperature | Filtration | ~150 °C | - |

Data sourced from a detailed patent on the preparation method.[5]

Table 4: Example Product Specifications

| Property | Unit | Specification |

|---|---|---|

| Ester Content | % | > 99.5 |

| Acid Number | mg KOH/g | < 0.1 |

| Water Content | % | < 0.1 |

| Color | Pt-Co | < 70 |

| Viscosity @ 20°C | mPa.s | 260 - 320 |

Typical specifications for commercial-grade TINTM.[3]

Conclusion

The is a well-established industrial process. The key to achieving high yield and purity lies in the careful selection of a catalyst, precise control over reaction temperature, and the efficient removal of water to drive the esterification equilibrium towards the product. The multi-step purification process, including vacuum dealcoholization, neutralization, and filtration, is critical for producing a final product that meets stringent quality specifications for use in high-performance applications. This guide provides a foundational understanding of the synthesis, offering a detailed framework for laboratory-scale replication and process development.

References

- 1. Buy this compound | 53894-23-8 [smolecule.com]

- 2. This compound | 53894-23-8 [chemicalbook.com]

- 3. This compound (TINTM) - Chemical Supplier Distributor ChemCeed [chemceed.com]

- 4. data.epo.org [data.epo.org]

- 5. CN101973884A - Method for preparing this compound (TINTM) - Google Patents [patents.google.com]

- 6. journals.pan.pl [journals.pan.pl]

- 7. CN103214372A - Synthesis method of tridecyl trimellitate - Google Patents [patents.google.com]

- 8. CN111574366B - Method for synthesizing triisodecyl trimellitate - Google Patents [patents.google.com]

The Genesis of Triisononyl Trimellitate: A Deep Dive into its Esterification Mechanism and Kinetics

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the synthesis of triisononyl trimellitate (TINTM), a primary plasticizer known for its low volatility and high thermal stability. The document elucidates the core reaction mechanism, offers a framework for kinetic studies, and presents analogous kinetic data to serve as a valuable resource for professionals in chemical research and material science.

The Core Reaction: Esterification of Trimellitic Anhydride (B1165640)

The industrial synthesis of this compound is achieved through the direct esterification of trimellitic anhydride with isononyl alcohol. This process is typically conducted at elevated temperatures and often employs a catalyst to achieve high conversion rates and product purity.

Reactants:

-

Trimellitic Anhydride (TMA): The acidic component, providing the central trimellitate backbone.

-

Isononyl Alcohol (INA): A branched nine-carbon alcohol that reacts with the carboxylic acid groups of TMA to form the ester linkages. A molar excess of isononyl alcohol is commonly used to drive the reaction towards completion.

Catalyst:

The reaction is frequently catalyzed by organometallic compounds, with titanate esters such as tetrabutyl titanate and titanium isopropylate being particularly effective. These catalysts function as Lewis acids, enhancing the reaction rate without forming corrosive byproducts associated with traditional acid catalysts like sulfuric acid.

Unraveling the Reaction Mechanism

The esterification of trimellitic anhydride with isononyl alcohol in the presence of a titanate catalyst proceeds through a series of nucleophilic acyl substitution reactions. The overall process can be described in the following stages:

Stage 1: Ring Opening of the Anhydride The initial and rapid step involves the reaction of one molecule of isononyl alcohol with the anhydride ring of trimellitic anhydride. This alcoholysis results in the formation of a monoester with two remaining carboxylic acid groups.

Stage 2: Titanate-Catalyzed Esterification The subsequent esterification of the two carboxylic acid groups is the rate-limiting part of the synthesis and is catalyzed by the titanate compound. The mechanism is as follows:

-

Activation of the Carboxyl Group: The titanium catalyst, acting as a Lewis acid, coordinates with the oxygen atom of the carbonyl group on the trimellitic monoester. This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: A molecule of isononyl alcohol, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups of the tetrahedral intermediate.

-

Elimination of Water: The protonated hydroxyl group is a good leaving group (water), which is eliminated, reforming the carbonyl group and yielding the diester.

-

Catalyst Regeneration: The catalyst detaches from the carbonyl oxygen and can then participate in the esterification of the final carboxylic acid group to form the triester, this compound.

This sequence of activation, nucleophilic attack, and elimination is repeated for the third carboxylic acid group to complete the formation of TINTM.

Caption: Titanate-catalyzed esterification mechanism of TINTM.

Kinetic Profile of this compound Esterification

Table 1: Kinetic Parameters for Analogous Esterification Reactions

| Anhydride/Acid | Alcohol | Catalyst | Activation Energy (Ea) (kJ/mol) | Reaction Order | Reference System |

| Phthalic Anhydride | 2-Ethylhexanol | Methane Sulphonic Acid | 57.8 | Second Order Overall | Plasticizer Synthesis |

| Phthalic Anhydride | 2-Ethylhexanol | p-Toluene Sulphonic Acid | 57.4 | Second Order Overall | Plasticizer Synthesis |

| Maleic Anhydride | Butan-1-ol | Phosphotungstic Acid | 58.71 | Second Order | Diester Synthesis |

| Palmitic Acid | Ethanol | Sulphuric Acid | 45.6 | Second Order | Fatty Acid Esterification |

Note: The data presented are for analogous systems and should be used as a reference for understanding the general kinetic behavior of esterification reactions.

The esterification of trimellitic anhydride is expected to follow second-order kinetics overall. The reaction rate is influenced by several factors:

-

Temperature: Increasing the reaction temperature significantly increases the reaction rate, as dictated by the Arrhenius equation. Typical industrial processes are carried out at temperatures between 180°C and 250°C.

-

Catalyst Concentration: The reaction rate is directly proportional to the concentration of the catalyst.

-

Reactant Molar Ratio: An excess of isononyl alcohol is used to shift the equilibrium towards the formation of the triester.

-

Water Removal: The continuous removal of water, a byproduct of the reaction, is crucial to prevent the reverse reaction (hydrolysis) and drive the esterification to completion.

Experimental Protocol for Kinetic Studies

To determine the specific kinetic parameters for the esterification of trimellitic anhydride with isononyl alcohol, a detailed experimental investigation is required. The following protocol outlines a general methodology for such a study.

4.1. Materials and Equipment

-

Reactants: Trimellitic anhydride (high purity), Isononyl alcohol (isomeric mixture).

-

Catalyst: Tetrabutyl titanate or other suitable titanate catalyst.

-

Equipment:

-

Jacketed glass reactor with a mechanical stirrer, temperature controller, and condenser.

-

Dean-Stark trap for azeotropic removal of water.

-

Nitrogen inlet for maintaining an inert atmosphere.

-

Sampling port.

-

Analytical instruments: Gas Chromatograph with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC) for monitoring reactant and product concentrations, and an automatic titrator for determining the acid value.

-

4.2. Experimental Procedure

-

Reactor Setup: Assemble the reaction apparatus, ensuring all components are clean and dry.

-

Charging Reactants: Charge the reactor with a predetermined molar ratio of trimellitic anhydride and isononyl alcohol (e.g., 1:3.5).

-

Inert Atmosphere: Purge the reactor with nitrogen for at least 30 minutes to remove air and moisture. Maintain a slow nitrogen purge throughout the experiment.

-

Heating: Heat the reaction mixture to the desired temperature (e.g., 180°C, 200°C, 220°C) while stirring.

-

Catalyst Addition: Once the desired temperature is reached and the reactants are well-mixed, add the catalyst at a specific concentration (e.g., 0.1 wt% of trimellitic anhydride). Start the timer for the reaction (t=0).

-

Sampling: Withdraw samples from the reactor at regular intervals (e.g., every 30 minutes). Immediately quench the reaction in the sample to prevent further conversion before analysis.

-

Analysis:

-

Acid Value Titration: Determine the acid value of each sample by titrating with a standardized solution of potassium hydroxide (B78521) (KOH). This provides a measure of the concentration of unreacted carboxylic acid groups.

-

Chromatographic Analysis (GC or HPLC): Analyze the composition of the samples to determine the concentrations of reactants, intermediates (monoester and diester), and the final product (TINTM).

-

-

Data Analysis:

-

Plot the concentration of reactants and products as a function of time for each temperature.

-

Determine the initial reaction rates from the slopes of the concentration-time curves at t=0.

-

Use the initial rate data to determine the reaction orders with respect to each reactant and the catalyst.

-

Calculate the rate constants (k) at different temperatures.

-

Use the Arrhenius equation (ln(k) vs. 1/T) to determine the activation energy (Ea) and the pre-exponential factor (A).

-

Caption: Generalized workflow for the kinetic study of TINTM esterification.

Conclusion

The synthesis of this compound via the titanate-catalyzed esterification of trimellitic anhydride is a well-established industrial process. A deeper understanding of the underlying reaction mechanism and kinetics is crucial for further process improvements, development of novel catalysts, and ensuring consistent product quality. This technical guide provides a foundational understanding of these aspects, offering a framework for researchers and scientists to build upon in their endeavors. The provided experimental protocol serves as a starting point for dedicated kinetic studies that will be invaluable in generating specific rate data for this important plasticizer.

Methodological & Application

Application Notes and Protocols for the Quantification of Triisononyl Trimellitate (TINTM) in Polymers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisononyl trimellitate (TINTM) is a high-molecular-weight plasticizer frequently used in a variety of polymers, such as polyvinyl chloride (PVC), to impart flexibility and durability. It is a common alternative to phthalate-based plasticizers. In the context of medical devices, food packaging, and other consumer products, the quantification of TINTM is crucial to assess its potential for migration and to ensure product safety and regulatory compliance.[1][2] This document provides detailed analytical methods for the accurate quantification of TINTM in polymer matrices.

Principle of Analysis

The quantification of TINTM from a polymer matrix typically involves a multi-step process:

-

Sample Preparation: The polymer sample is first mechanically reduced in size to increase the surface area for efficient extraction.

-

Extraction: The TINTM is extracted from the polymer using a suitable organic solvent.

-

Analysis: The extract is then analyzed using chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with a suitable detector.

-

Quantification: The concentration of TINTM is determined by comparing the instrument's response to that of a known concentration of a TINTM standard.

Experimental Workflow

Caption: Experimental workflow for TINTM quantification in polymers.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the quantification of semi-volatile compounds like TINTM.[1][3][4]

Experimental Protocol

1. Apparatus and Materials

-

Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

-

Analytical balance (± 0.1 mg)

-

Volumetric flasks (various sizes)

-

Pipettes and micropipettes

-

Syringes for GC injection

-

Vials for samples and standards

-

Centrifuge

-

Vortex mixer

-

Heating block or water bath

-

This compound (TINTM) analytical standard

-

Internal standard (e.g., Triphenyl phosphate)

-

Tetrahydrofuran (THF), HPLC grade

-

Ethanol (B145695), HPLC grade

-

Helium (carrier gas), 99.999% purity

2. Sample Preparation and Extraction

-

Cut the polymer sample into small pieces (approximately 1-2 mm).

-

Accurately weigh about 100 mg of the polymer sample into a glass vial.

-

Add 5.0 mL of THF to the vial to dissolve the polymer. This can be aided by gentle heating (e.g., 60°C for 30 minutes) or vortexing.[3]

-

Once the polymer is dissolved, add 10.0 mL of ethanol to precipitate the polymer.[3]

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the mixture at 3000 rpm for 10 minutes to pellet the precipitated polymer.

-

Carefully transfer the supernatant containing the extracted TINTM into a clean vial.

-

If necessary, dilute the supernatant with ethanol to bring the TINTM concentration within the calibration range.[3]

-

Spike the final solution with an internal standard if using the internal standard method for quantification.

-

Filter the final extract through a 0.45 µm syringe filter into a GC vial.

3. GC-MS Instrumental Conditions

-

GC Column: 5%-phenyl/95%-dimethylpolysiloxane capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[3]

-

Injector Temperature: 280°C

-

Injection Volume: 1 µL (splitless mode)

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute

-

Ramp: 15°C/min to 320°C

-

Hold: 10 minutes at 320°C

-

-

MS Transfer Line Temperature: 290°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Scan Range: m/z 50-600

4. Calibration Prepare a series of calibration standards of TINTM in ethanol, ranging from approximately 1 to 100 µg/mL. If using an internal standard, add it to each calibration standard at a constant concentration. Analyze the standards using the same GC-MS method as the samples. Construct a calibration curve by plotting the peak area ratio (TINTM/Internal Standard) against the concentration of TINTM.

Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a UV or MS detector is another powerful technique for the analysis of TINTM, especially for samples that may not be suitable for GC analysis.[5][6][7]

Experimental Protocol

1. Apparatus and Materials

-

High-Performance Liquid Chromatograph with UV or Mass Spectrometric Detector (HPLC-UV/MS)

-

Analytical balance (± 0.1 mg)

-

Volumetric flasks (various sizes)

-

Pipettes and micropipettes

-

Syringes for HPLC injection

-

Vials for samples and standards

-

Centrifuge

-

Vortex mixer

-

This compound (TINTM) analytical standard

-

Tetrahydrofuran (THF), HPLC grade

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Water, HPLC grade

2. Sample Preparation and Extraction The sample preparation and extraction procedure is the same as described for the GC-MS method. The final extract should be in a solvent compatible with the HPLC mobile phase. If the extraction solvent is not compatible, an evaporation and reconstitution step may be necessary.

3. HPLC-UV Instrumental Conditions

-

HPLC Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[7]

-

Mobile Phase: A gradient of Acetonitrile and Water.

-

Start with 70% Acetonitrile / 30% Water

-

Linearly increase to 100% Acetonitrile over 15 minutes

-

Hold at 100% Acetonitrile for 5 minutes

-

Return to initial conditions and equilibrate for 5 minutes

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 40°C[7]

-

Injection Volume: 10 µL

4. Calibration Prepare a series of calibration standards of TINTM in the mobile phase, ranging from approximately 1 to 100 µg/mL. Analyze the standards using the same HPLC-UV method as the samples. Construct a calibration curve by plotting the peak area against the concentration of TINTM.

Data Presentation: Quantitative Method Validation Parameters

The following table summarizes typical validation parameters for the analytical methods described. Actual values should be determined during in-house method validation.[8][9][10][11]

| Parameter | GC-MS | HPLC-UV |

| Linearity (R²) | > 0.99 | > 0.99 |

| Range (µg/mL) | 1 - 100 | 1 - 100 |

| Limit of Detection (LOD) (µg/mL) | ~0.1 | ~0.2 |

| Limit of Quantification (LOQ) (µg/mL) | ~0.5 | ~0.7 |

| Accuracy (% Recovery) | 90 - 110% | 90 - 110% |

| Precision (% RSD) | < 10% | < 10% |

| Specificity | High (Mass Spectra) | Moderate (Retention Time) |

| Robustness | Good | Good |

Signaling Pathways and Logical Relationships

The analytical process can be visualized as a logical progression from the bulk material to a quantifiable signal.

Caption: Logical flow of the analytical quantification process.

Conclusion

The GC-MS and HPLC-UV methods detailed in these application notes provide reliable and robust approaches for the quantification of this compound in various polymer matrices. Proper sample preparation is critical to ensure accurate results.[12][13][14] The choice between GC-MS and HPLC will depend on the specific polymer, potential interferences, and available instrumentation. Method validation should always be performed to ensure the suitability of the chosen method for its intended purpose.[15]

References

- 1. Analysis of PVC plasticizers in medical devices and infused solutions by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bmpmedical.com [bmpmedical.com]

- 3. Identification and quantification of 14 phthalates and 5 non-phthalate plasticizers in PVC medical devices by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. diva-portal.org [diva-portal.org]

- 6. researchgate.net [researchgate.net]

- 7. HPLC-UV Method Development and Validation to Monitor Difluprednate Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mt.com [mt.com]

- 9. ikev.org [ikev.org]

- 10. Validation of titration methods | Metrohm [metrohm.com]

- 11. researchgate.net [researchgate.net]

- 12. Technical Considerations for Sampling and Sample Preparation of Biomedical Samples for Trace Element Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. How to Properly Prepare Biocompatibility Test Samples for Medical Devices - European Biomedical Institute [ebi.bio]

- 14. mddionline.com [mddionline.com]

- 15. fda.gov [fda.gov]

Application Notes and Protocols for the Analysis of Triisononyl Trimellitate (TINTM) by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisononyl trimellitate (TINTM) is a high molecular weight branched-chain plasticizer utilized in a variety of polymer applications to enhance flexibility and durability. Its low volatility and high permanence make it a suitable choice for demanding applications such as in automotive interiors, wire and cable insulation, and medical devices. The monitoring and quantification of TINTM are crucial for quality control, regulatory compliance, and safety assessment. This document provides a detailed protocol for the analysis of TINTM using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.

Experimental Protocols

Sample Preparation: Extraction from a Polymer Matrix

This protocol describes the extraction of TINTM from a solid polymer matrix, such as polyvinyl chloride (PVC).

Materials:

-

Polymer sample

-

Dichloromethane (B109758) (DCM), HPLC grade

-

Methanol (B129727), HPLC grade

-

Hexane, HPLC grade

-

0.45 µm PTFE syringe filters

-

Glass vials with PTFE-lined caps

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Rotary evaporator or nitrogen evaporator

Procedure:

-

Accurately weigh approximately 0.5 g of the polymer sample into a glass vial.

-

Add 5 mL of dichloromethane to the vial.

-

Vortex the mixture for 1 minute to ensure thorough wetting of the polymer.

-

Place the vial in an ultrasonic bath for 30 minutes to facilitate the dissolution of the polymer and extraction of TINTM.

-

To precipitate the polymer, add 10 mL of methanol to the solution and vortex for 1 minute.

-

Centrifuge the mixture at 3000 rpm for 10 minutes to pellet the precipitated polymer.

-

Carefully decant the supernatant containing the extracted TINTM into a clean glass tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

-

Reconstitute the dried extract in 1 mL of hexane.

-

Filter the reconstituted solution through a 0.45 µm PTFE syringe filter into a 2 mL GC vial for analysis.

GC-MS Analysis

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is required.

GC-MS Parameters: The following table summarizes the recommended GC-MS parameters for the analysis of TINTM.

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Inlet Mode | Splitless |

| Inlet Temperature | 300°C |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (Constant Flow) |

| Oven Program | Initial temperature 150°C, hold for 1 min, ramp to 320°C at 15°C/min, hold for 10 min. |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Mass Scan Range | 50 - 650 amu |

| Solvent Delay | 5 minutes |

| Data Acquisition | |

| Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |

| SIM Ions (Predicted) | Based on the fragmentation of the similar compound Trioctyl Trimellitate (TOTM), the following ions are suggested for monitoring TINTM: m/z 149, 167, 279 . The most abundant and characteristic fragment ion should be used for quantification. |

Data Presentation

The quantitative data for the analysis of TINTM should be summarized in a structured table for clear comparison.

| Sample ID | TINTM Concentration (µg/g) | Standard Deviation | % Recovery (for spiked samples) |

| Sample 1 | 125.3 | 5.2 | N/A |

| Sample 2 | 130.1 | 6.1 | N/A |

| Spike 1 | 98.7 | 4.5 | 98.7% |